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Compound of Interest

Compound Name: 5-Iodopenta-2,4-dienal

Cat. No.: B15162109 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic

characteristics of 5-halopenta-2,4-dienals, a class of reactive intermediates. Due to a lack of

comprehensive, publicly available experimental data for 5-iodopenta-2,4-dienal, this

document leverages data from its closely related and better-documented analogs, namely 5-

bromo- and 5-chloropenta-2,4-dienal. The methodologies and spectral data presented herein

are representative of this compound class and offer a robust framework for researchers

working with these molecules.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-halopenta-2,4-dienals

based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (Aldehyde) 9.5 - 9.7 d ~7.5

H2 6.2 - 6.4 dd ~15.0, ~7.5

H3 7.0 - 7.2 m -

H4 6.8 - 7.0 m -

H5 6.0 - 6.2 d ~13.0

Table 2: Representative ¹³C NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃

Carbon Chemical Shift (δ, ppm)

C1 (Carbonyl) 192 - 194

C2 135 - 137

C3 150 - 152

C4 130 - 132

C5 100 - 105

Note: The chemical shifts are approximate and can vary based on the specific halogen and

solvent used.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 5-halopenta-2,4-dienals
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Aldehyde) 1680 - 1700 Strong

C=C (Conjugated) 1620 - 1640 Medium

C-H (Aldehyde) 2720 - 2820 Medium

C-X (X=Cl, Br, I) 500 - 800 Medium-Strong

Mass Spectrometry (MS)
For 5-iodopenta-2,4-dienal, the molecular ion peak ([M]⁺) would be expected at m/z ≈ 208,

corresponding to the molecular formula C₅H₅IO. The mass spectrum of 5-halopenta-2,4-dienals

will typically show a prominent molecular ion peak. Common fragmentation patterns for

conjugated dienals involve the loss of the formyl radical (-CHO), the halogen atom, and

cleavage of the carbon-carbon single bonds.

Experimental Protocols
The following are representative protocols for the synthesis and characterization of 5-

halopenta-2,4-dienals, adapted from general procedures for similar compounds.

Synthesis of 5-Halopenta-2,4-dienals
A common route to 5-halopenta-2,4-dienals involves the halogenation of a suitable precursor,

such as furan, followed by ring-opening.

Materials:

Furan

N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

Iodine monochloride (ICl) for the iodo-analog

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Aqueous acid (e.g., dilute HCl)
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Procedure:

Dissolve furan in the chosen solvent and cool the mixture to 0°C in an ice bath.

Slowly add the halogenating agent (NBS, NCS, or ICl) portion-wise while maintaining the

temperature at 0°C.

Stir the reaction mixture at 0°C for 1-2 hours.

Quench the reaction by adding water.

Acidify the mixture with dilute aqueous acid to facilitate ring-opening to the dienal.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis
NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using

deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal

standard.

IR: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a

suitable solvent.

MS: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The

sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 5-

halopenta-2,4-dienals.
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Synthesis and Purification Workflow
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Caption: Generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

Spectroscopic Analysis Relationship
This diagram shows the logical relationship between the different spectroscopic techniques

used for the characterization of the target molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15162109?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15162109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization Logic

5-Iodopenta-2,4-dienal

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Provides structural information
(Carbon-Hydrogen framework)

Identifies functional groups
(C=O, C=C)

Determines molecular weight
and fragmentation
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Caption: Relationship between spectroscopic techniques for molecular characterization.

To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 5-Halopenta-
2,4-dienals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15162109#spectroscopic-data-nmr-ir-ms-of-5-
iodopenta-2-4-dienal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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